4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine

molecular docking breast cancer ERα

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine (CAS 924871-23-8) is a regiospecifically defined 1,2,5-oxadiazol-3-amine bearing a 3-methoxyphenoxy group at the 4-position—enabling rigorous SAR campaigns where regioisomer integrity directly impacts target engagement. Unlike 1,2,4- or 1,3,4-oxadiazole analogs, the furazan scaffold delivers distinct electronic and metabolic stability profiles, critical for reproducible biochemical readouts. Its in silico ERα docking advantage (ΔG -8.15 vs. tamoxifen -7.00 kcal/mol) makes it a strategic positive control in virtual screening. Researchers targeting HDAC6, antiplasmodial, or agrochemical pathways should standardize on this building block to eliminate structural confounders.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 924871-23-8
Cat. No. B1367861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine
CAS924871-23-8
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=NON=C2N
InChIInChI=1S/C9H9N3O3/c1-13-6-3-2-4-7(5-6)14-9-8(10)11-15-12-9/h2-5H,1H3,(H2,10,11)
InChIKeyOPWARCFFAHTIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine (CAS 924871-23-8): Structural and Chemical Property Baseline for Procurement Decision-Making


4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine (CAS 924871-23-8) is a 1,2,5-oxadiazole (furazan) derivative characterized by a 3-amino group and a 4-(3-methoxyphenoxy) substituent . This heterocyclic compound has a molecular formula of C9H9N3O3 and a molecular weight of 207.19 g/mol . The 1,2,5-oxadiazole scaffold is recognized for its electron-withdrawing properties, high nitrogen content, and capacity for bioisosteric replacement of amide or ester functionalities in drug design . The 3-methoxyphenoxy substituent at the 4-position introduces additional aromatic π-stacking potential and modulates electronic properties relative to simpler 4-alkoxy analogs .

Why 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine Cannot Be Casually Substituted with Other Oxadiazole Derivatives


In oxadiazole-based research and development, the specific regioisomer and substitution pattern profoundly influence biological activity and physicochemical properties. 1,2,5-Oxadiazoles (furazans) are less commonly employed than 1,2,4- or 1,3,4-oxadiazoles, yet they offer distinct electronic characteristics and metabolic stability profiles that are not interchangeable across regioisomers . Within the 1,2,5-oxadiazol-3-amine subclass, the 4-position substituent dramatically alters target engagement: small changes (e.g., 4-methoxy vs. 4-(3-methoxyphenoxy)) can shift binding affinities by orders of magnitude and modify solubility and LogP parameters that are critical for assay performance and further derivatization [1]. Therefore, substituting 4-(3-methoxyphenoxy)-1,2,5-oxadiazol-3-amine with a structurally related analog without empirical validation risks introducing uncontrolled variables that compromise reproducibility in SAR studies, biochemical assays, or material science applications [2].

Quantitative Differentiation Evidence for 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine vs. Closest Analogs


Enhanced In Silico Binding Affinity to Estrogen Receptor Alpha (ERα) Compared to Tamoxifen

In a molecular docking study targeting ERα, 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine exhibited a more negative binding free energy (-8.15 kcal/mol) than the clinical standard tamoxifen (-7.00 kcal/mol) . While this is a computational prediction lacking direct experimental validation for this specific compound, the magnitude of difference (1.15 kcal/mol) suggests a potential thermodynamic advantage in ERα engagement relative to the established comparator .

molecular docking breast cancer ERα

Increased Molecular Complexity and Property Differentiation vs. 4-Methoxy Analog

Relative to the simplest 4-substituted analog, 4-methoxy-1,2,5-oxadiazol-3-amine (MW 115.09 g/mol, LogP predicted ~0.3), 4-(3-methoxyphenoxy)-1,2,5-oxadiazol-3-amine (MW 207.19 g/mol, predicted LogP ~2.1) exhibits significantly higher molecular weight and lipophilicity due to the extended aryl ether moiety. This shift alters predicted membrane permeability and solubility profiles, which are critical parameters in lead optimization and assay development .

medicinal chemistry SAR physicochemical properties

Regioisomeric Distinction: 1,2,5-Oxadiazole Core Offers Different Electronic Profile than 1,2,4-Oxadiazole Analogs

1,2,5-Oxadiazoles (furazans) possess a distinct electronic configuration compared to the more widely utilized 1,2,4-oxadiazole regioisomers . This electronic difference influences hydrogen-bonding capacity, metabolic stability, and target recognition [1]. While no direct head-to-head comparison data exists for this specific compound against a 1,2,4-oxadiazole analog, the class-level distinction is well-documented in the literature, with 1,2,5-oxadiazoles demonstrating unique binding modes in HDAC6 and antiplasmodial contexts [2][3].

bioisostere regioisomer electronic properties

Optimal Research and Industrial Application Scenarios for 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound serves as a key intermediate or reference compound in SAR campaigns exploring 1,2,5-oxadiazole-based inhibitors. Its distinct 3-methoxyphenoxy substituent at the 4-position allows researchers to probe the effect of extended aromatic and ether functionality on target binding and selectivity, as demonstrated in antiplasmodial SAR studies of related 3,4-disubstituted 1,2,5-oxadiazoles [1].

Computational Drug Discovery and Virtual Screening

The available in silico docking data against ERα (ΔG = -8.15 kcal/mol vs. tamoxifen -7.00 kcal/mol) supports the use of this compound as a positive control or starting template in virtual screening workflows targeting estrogen receptor or related nuclear receptors. Its predicted binding advantage may be leveraged to prioritize synthetic efforts.

Chemical Biology Probe Development

The 1,2,5-oxadiazole scaffold is emerging as a privileged structure for HDAC6 inhibition and antiproliferative activity [2][3]. 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine can be utilized as a building block for generating focused libraries to identify novel chemical probes with improved selectivity or pharmacokinetic profiles relative to existing oxadiazole-based tool compounds.

Agrochemical Lead Discovery

Oxadiazole derivatives have documented applications as fungicides and microbiocides [4]. The unique 4-(3-methoxyphenoxy) substitution pattern may confer enhanced lipophilicity and target engagement in plant or fungal systems, making this compound a candidate for early-stage agrochemical SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.